Cas no 190259-02-0 ((1E)-D-Glucose hydrazone)

(1E)-D-Glucose hydrazone Chemical and Physical Properties
Names and Identifiers
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- D-glucose hydrazon
- (2R,3R,4R,5S,6E)-6-hydrazinylidenehexane-1,2,3,4,5-pentol
- D-Glucose, hydrazone, (1E)-
- 190259-02-0
- SCHEMBL11841912
- D-Glucose,hydrazone,(1E)-
- (1E)-D-Glucose hydrazone
-
- Inchi: InChI=1S/C6H14N2O5/c7-8-1-3(10)5(12)6(13)4(11)2-9/h1,3-6,9-13H,2,7H2/b8-1+/t3-,4+,5+,6+/m0/s1
- InChI Key: GBNXMEVVZBZIAC-ZXENJKTBSA-N
Computed Properties
- Exact Mass: 194.09027155g/mol
- Monoisotopic Mass: 194.09027155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.5
- Topological Polar Surface Area: 140Ų
Experimental Properties
- Density: 1.65±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Dissolution (68 g/l) (25 º C),
(1E)-D-Glucose hydrazone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A437283-1g |
D-Glucose, hydrazone, (1E)- |
190259-02-0 | 97% | 1g |
$255.0 | 2024-08-03 | |
Crysdot LLC | CD70001816-1g |
D-Glucose, hydrazone, (1E)- |
190259-02-0 | 97% | 1g |
$350 | 2024-07-18 |
(1E)-D-Glucose hydrazone Related Literature
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
Additional information on (1E)-D-Glucose hydrazone
Chemical Profile of (1E)-D-Glucose Hydrazone (CAS No. 190259-02-0)
(1E)-D-Glucose hydrazone, identified by the Chemical Abstracts Service Number (CAS No.) 190259-02-0, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the class of hydrazones, which are formed through the reaction between aldehydes or ketones and hydrazine. The unique structural properties of (1E)-D-Glucose hydrazone make it a subject of interest for various applications, particularly in medicinal chemistry and biotechnology.
The molecular structure of (1E)-D-Glucose hydrazone consists of a glucose moiety linked to a hydrazine group. This configuration imparts specific reactivity and potential biological activity, making it a valuable intermediate in the synthesis of more complex molecules. The stereochemistry of the glucose unit, particularly the (1E) configuration, plays a crucial role in determining its interactions with biological targets.
In recent years, there has been growing interest in hydrazones due to their versatile applications in drug discovery. Hydrazones are known for their ability to form stable complexes with various biomolecules, including proteins and nucleic acids. This property has led to their exploration as potential therapeutic agents and as tools for studying molecular interactions.
One of the most compelling aspects of (1E)-D-Glucose hydrazone is its potential as a precursor in the development of novel pharmaceuticals. The glucose backbone provides a scaffold that can be modified to target specific biological pathways. For instance, researchers have been investigating hydrazones derived from monosaccharides as inhibitors of enzymes involved in metabolic disorders. The reactivity of the hydrazine group allows for further functionalization, enabling the creation of molecules with tailored properties.
Recent studies have highlighted the role of carbohydrate-based hydrazones in modulating immune responses. Carbohydrates are known to interact with immune cells through specific receptors, and hydrazones can be designed to mimic these interactions. This approach has shown promise in developing immunomodulatory agents that could be used to treat autoimmune diseases or enhance vaccine efficacy.
The synthesis of (1E)-D-Glucose hydrazone involves a carefully controlled reaction between D-glucose and hydrazine hydrate. The reaction conditions must be optimized to ensure high yield and purity, as impurities can significantly affect biological activity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its applications on a larger scale.
From a computational chemistry perspective, the structure-activity relationships (SAR) of (1E)-D-Glucose hydrazone have been extensively studied using molecular modeling techniques. These studies help predict how structural modifications will impact biological activity, guiding the design of more effective derivatives. The availability of high-resolution crystal structures has further facilitated understanding its interactions at the molecular level.
The pharmacokinetic properties of (1E)-D-Glucose hydrazone are also an area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for developing it into a viable drug candidate. Preclinical studies have begun to explore these aspects, providing valuable insights into its potential therapeutic window and safety profile.
In conclusion, (1E)-D-Glucose hydrazone (CAS No. 190259-02-0) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in the future of medicinal chemistry.
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